molecular formula C8H9Cl2N3O2 B2723210 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride CAS No. 2243512-84-5

1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride

Cat. No. B2723210
CAS RN: 2243512-84-5
M. Wt: 250.08
InChI Key: UPIFLLGLRLBTRE-UHFFFAOYSA-N
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Description

The closest compound I found is “6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” which has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 .


Synthesis Analysis

There are several methods for the synthesis of imidazo[1,2-a]pyridines. One of the most effective protocols for metal-free direct synthesis involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Research has focused on developing efficient synthesis methods for imidazo[4,5-b]pyridine derivatives, which are of biological interest. For example, an efficient approach has been reported for the synthesis of 1-methylimidazo[4,5-b]pyridine derivatives, highlighting the significance of these compounds in medicinal chemistry due to their potential biological activities (Xing, Liu, & Wu, 2013).

  • Catalytic Activity : Studies have also explored the catalytic activities of compounds derived from imidazo[4,5-c]pyridine. For instance, benzimidazolium salts and related palladium N-heterocyclic carbene complexes were synthesized and showed high efficiency in carbon–carbon bond-forming reactions, indicating their potential in organic synthesis and pharmaceutical manufacturing (Akkoç, Gök, Ilhan, & Kayser, 2016).

Biological and Pharmacological Applications

  • Antimicrobial Activity : The synthesis and antimicrobial evaluation of derivatives have shown significant biological activities. For example, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides exhibited more activity than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, demonstrating their potential as antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

  • Anticancer and Anti-Inflammatory Activities : Research into pyrazolopyrimidines derivatives has highlighted their anticancer and anti-5-lipoxygenase activities, which could lead to new treatments for cancer and inflammation. A series of synthesized compounds showed promising cytotoxic activities against HCT-116 and MCF-7 cell lines, as well as inhibition of 5-lipoxygenase, suggesting their therapeutic potential (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Mechanism of Action

While the mechanism of action for “1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride” is not available, some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry. They are being critically reviewed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

properties

IUPAC Name

1-methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.2ClH/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11;;/h2-4H,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIFLLGLRLBTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=C(C=C21)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride

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